4-Chloro-1-hydroxy-6-methoxyquinolin-2(1H)-one
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Overview
Description
4-Chloro-1-hydroxy-6-methoxyquinolin-2(1H)-one is a synthetic organic compound belonging to the quinoline family. Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. This compound is characterized by the presence of a chloro group, a hydroxy group, and a methoxy group attached to the quinoline core.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-1-hydroxy-6-methoxyquinolin-2(1H)-one typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under specific conditions. For instance, starting from 4-chloroaniline, the compound can be synthesized through a series of reactions including nitration, reduction, and cyclization.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
4-Chloro-1-hydroxy-6-methoxyquinolin-2(1H)-one can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group.
Reduction: The chloro group can be reduced to a hydrogen atom.
Substitution: The chloro group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
The major products formed depend on the specific reactions and conditions used. For example, oxidation may yield a quinolinone derivative, while substitution reactions can produce various substituted quinolines.
Scientific Research Applications
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Used in the development of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 4-Chloro-1-hydroxy-6-methoxyquinolin-2(1H)-one involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or bind to specific receptors, leading to its biological effects. The exact pathways and targets can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
4-Chloroquinoline: Lacks the hydroxy and methoxy groups.
6-Methoxyquinoline: Lacks the chloro and hydroxy groups.
1-Hydroxyquinoline: Lacks the chloro and methoxy groups.
Uniqueness
4-Chloro-1-hydroxy-6-methoxyquinolin-2(1H)-one is unique due to the combination of its functional groups, which can confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.
Properties
CAS No. |
112590-52-0 |
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Molecular Formula |
C10H8ClNO3 |
Molecular Weight |
225.63 g/mol |
IUPAC Name |
4-chloro-1-hydroxy-6-methoxyquinolin-2-one |
InChI |
InChI=1S/C10H8ClNO3/c1-15-6-2-3-9-7(4-6)8(11)5-10(13)12(9)14/h2-5,14H,1H3 |
InChI Key |
CNJQBMQMYHGBOJ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC2=C(C=C1)N(C(=O)C=C2Cl)O |
Origin of Product |
United States |
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